molecular formula C12H12N2O3 B2926662 Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate CAS No. 1242262-09-4

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate

Cat. No.: B2926662
CAS No.: 1242262-09-4
M. Wt: 232.239
InChI Key: XGKIAXVIBNLDEG-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-acetyl-3-cyano-6-methyl-4-styrylpyridine-2(1H)-thione with ethyl chloroacetate in the presence of sodium acetate trihydrate . The reaction conditions often involve refluxing the mixture in an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-styrylpyridin-2(1H)-ylidene}amino)acetate
  • Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-styrylpyridin-2(1H)-ylidene}amino)propanoate

Uniqueness

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 5-acetyl-3-cyano-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-4-17-12(16)11-9(6-13)5-10(8(3)15)7(2)14-11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKIAXVIBNLDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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